5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-on
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WIN 58993 is a small molecule drug developed by Sterling Winthrop Group Ltd. It is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells . This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly heart failure .
Chemical Reactions Analysis
WIN 58993 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WIN 58993 may result in the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Mechanism of Action
WIN 58993 exerts its effects by selectively inhibiting PDE3, an enzyme that hydrolyzes cAMP to adenosine monophosphate (AMP) . By inhibiting PDE3, WIN 58993 increases cAMP levels in cells, leading to the activation of protein kinase A (PKA) and subsequent phosphorylation of various target proteins . This results in a range of cellular effects, including increased cardiac contractility, vasodilation, and inhibition of platelet aggregation . The molecular targets and pathways involved in the mechanism of action of WIN 58993 include the cAMP-PKA signaling pathway and downstream effectors such as ion channels, enzymes, and transcription factors .
Comparison with Similar Compounds
WIN 58993 is similar to other PDE3 inhibitors, such as milrinone and cilostazol . it has unique properties that distinguish it from these compounds:
Milrinone: Both WIN 58993 and milrinone are PDE3 inhibitors, but WIN 58993 has a higher selectivity for PDE3 and a longer duration of action.
Cilostazol: While cilostazol is also a PDE3 inhibitor, it is primarily used as an antiplatelet agent for the treatment of intermittent claudication, whereas WIN 58993 is primarily investigated for its cardiovascular effects.
Other similar compounds include WIN 62005, which is another fused pyridinone derivative with similar pharmacological properties to WIN 58993 .
Properties
CAS No. |
147293-39-8 |
---|---|
Molecular Formula |
C12H9N3OS |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
5-methyl-6-pyridin-4-yl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C12H9N3OS/c1-7-9(8-2-4-13-5-3-8)6-10-11(14-7)15-12(16)17-10/h2-6H,1H3,(H,14,15,16) |
InChI Key |
BYJYDMGTROTBTQ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1C3=CC=NC=C3)SC(=O)N2 |
Canonical SMILES |
CC1=NC2=C(C=C1C3=CC=NC=C3)SC(=O)N2 |
147293-39-8 | |
Synonyms |
WIN 58993 WIN-58993 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.